molecular formula C11H15N5O5 B12399423 N6-Methyladenosine N1-oxide

N6-Methyladenosine N1-oxide

Cat. No.: B12399423
M. Wt: 297.27 g/mol
InChI Key: WSNFPBJZRWYJBW-DWVWSIQXSA-N
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Description

N6-Methyladenosine N1-oxide is a derivative of N6-methyladenosine, a prevalent epitranscriptomic modification found in eukaryotic RNA. This compound is of significant interest due to its potential roles in various biological processes and its implications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyladenosine N1-oxide typically involves the oxidation of N6-methyladenosine. One common method includes the use of hydrogen peroxide and ammonium bicarbonate, which effectively demethylates nucleic acids . The addition of ferrous ammonium sulfate can boost the oxidation rate by forming a Fenton reagent with hydrogen peroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chemical synthesis using the aforementioned reagents and conditions. The process may include additional purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

N6-Methyladenosine N1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N6-Hydroperoxymethyladenosine and other oxidized derivatives .

Scientific Research Applications

N6-Methyladenosine N1-oxide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Methyladenosine N1-oxide is unique due to its specific oxidation state, which provides distinct chemical and biological properties compared to its non-oxidized counterparts. This uniqueness makes it a valuable compound for studying oxidative modifications in nucleic acids and their biological implications.

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-(1-hydroxy-6-methyliminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c1-12-9-6-10(14-4-16(9)20)15(3-13-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-20H,2H2,1H3/t5-,7?,8+,11-/m1/s1

InChI Key

WSNFPBJZRWYJBW-DWVWSIQXSA-N

Isomeric SMILES

CN=C1C2=C(N=CN1O)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

CN=C1C2=C(N=CN1O)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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